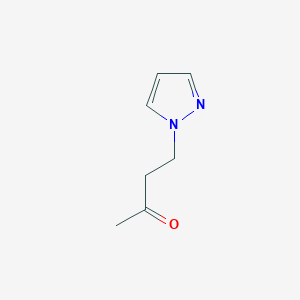![molecular formula C16H13ClN2OS B1298328 2-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamid CAS No. 87992-61-8](/img/structure/B1298328.png)
2-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known as 2-chloro-N-(4-methyl-6-benzothiazolyl)acetamide (CMBTA), is a synthetic organic compound that has been used in a variety of scientific research applications. CMBTA is a member of the benzothiazole family of compounds, which are known for their antimicrobial, anti-inflammatory, and antioxidant properties. CMBTA has been found to have several potential therapeutic applications, including antifungal, antibacterial, and antiviral effects. In addition, CMBTA has been studied for its potential to inhibit the growth of certain cancer cells.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antituberkulosemittel
Benzothiazol-Derivate, einschließlich Verbindungen wie 2-Chlor-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]acetamid, wurden auf ihr Potenzial als Antituberkulosemittel untersucht . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Mycobacterium tuberculosis, das Bakterium, das für Tuberkulose verantwortlich ist. Die Struktur-Aktivitäts-Beziehungsstudien (SAR) deuten darauf hin, dass bestimmte Substitutionen am Benzothiazolring diese Aktivität verstärken können.
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its biosynthesis is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to the death of the bacterium .
Pharmacokinetics
Its potent anti-tubercular activity suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, leading to its death . This makes the compound a potential candidate for the development of new anti-tubercular drugs .
Biochemische Analyse
Biochemical Properties
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and increasing the expression of pro-apoptotic genes . This compound also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, it influences cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to a decrease in the production of inflammatory mediators and other bioactive molecules. The compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in the upregulation or downregulation of specific genes involved in inflammation, apoptosis, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide vary with different dosages. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species and is influenced by factors such as age, sex, and overall health of the animals.
Metabolic Pathways
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is metabolized through several pathways in the body. It undergoes phase I metabolism, primarily through oxidation and hydrolysis, mediated by cytochrome P450 enzymes . The resulting metabolites can be further conjugated with glucuronic acid or sulfate in phase II metabolism, facilitating their excretion. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-7-13-14(8-10)21-16(19-13)11-3-5-12(6-4-11)18-15(20)9-17/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSHPBQTMVTJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359116 |
Source


|
| Record name | 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87992-61-8 |
Source


|
| Record name | 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)






![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
